N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(20-14-6-7-16-18(10-14)24-9-8-23-16)12-15-11-17(25-21-15)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNSYKHJKZIJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of diabetes and neurodegenerative diseases. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on various studies.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine as a precursor.
- Reaction with Acetamides : The amine is reacted with various acetamides to form the target compound. This process typically involves the use of polar aprotic solvents like DMF and requires careful pH control during reactions.
- Characterization : The synthesized compounds are characterized using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm their structures.
Enzyme Inhibition Studies
Recent research has focused on evaluating the enzyme inhibitory potential of compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin). Notably:
- α-glucosidase Inhibition : A series of new compounds were synthesized and screened for their ability to inhibit α-glucosidase, an enzyme linked to type 2 diabetes (T2DM). The results indicated that some derivatives exhibited moderate inhibitory activity with IC50 values ranging from 81.12 μM to 86.31 μM, compared to acarbose which has an IC50 of 37.38 μM .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 7i | 86.31 | Moderate |
| 7k | 81.12 | Moderate |
| Acarbose | 37.38 | Standard |
Neuroprotective Potential
In addition to its anti-diabetic properties, compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin) have been investigated for neuroprotective effects against Alzheimer's disease (AD). The mechanism often involves inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives:
- Anti-diabetic Properties : Research demonstrated that several synthesized acetamides showed varying degrees of α-glucosidase inhibition. These findings suggest potential therapeutic applications for managing blood glucose levels in diabetic patients .
- Neuroprotective Effects : Other studies indicated that related compounds might offer protective effects against neurodegeneration by inhibiting AChE activity. This suggests a dual therapeutic potential in both diabetes management and neuroprotection .
Preparation Methods
Structural Overview and Synthetic Objectives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide comprises three key moieties:
- 2,3-Dihydro-1,4-benzodioxin : A six-membered aromatic ring fused to a 1,4-dioxane ring.
- 5-Phenyl-1,2-oxazole : A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, substituted by a phenyl group at position 5.
- Acetamide linker : Connects the benzodioxin and oxazole units via an amide bond.
The synthesis demands:
- Regioselective construction of the oxazole ring.
- Functionalization of the benzodioxin core with an amine group.
- Efficient amide coupling under mild conditions to preserve stereochemical integrity.
Synthetic Routes to Key Intermediates
Synthesis of 2-(5-Phenyl-1,2-oxazol-3-yl)acetic Acid
The oxazole ring is typically synthesized via cyclization or condensation reactions. Two prominent methods are outlined below:
Hantzsch-Type Cyclization
A β-keto ester (e.g., ethyl benzoylacetate) reacts with hydroxylamine hydrochloride in ethanol under reflux to form the oxazole nucleus. Subsequent hydrolysis with aqueous NaOH yields 2-(5-phenyl-1,2-oxazol-3-yl)acetic acid.
Reaction Conditions :
Nitrile Oxide Cycloaddition
Phenylacetonitrile oxide, generated in situ from chlorophenylacetaldoxime, undergoes [3+2] cycloaddition with acetylene derivatives. This method offers superior regioselectivity but requires stringent anhydrous conditions.
Optimization Insight :
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin amine is synthesized through sequential functionalization of catechol derivatives:
Ring Closure and Nitration
- Dioxane Formation : Catechol reacts with 1,2-dibromoethane in the presence of K₂CO₃ to yield 1,4-benzodioxane.
- Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position (6-nitro-1,4-benzodioxane).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.
Key Data :
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed coupling of 6-bromo-1,4-benzodioxane with ammonia or benzophenone imine offers a one-step route, though limited by catalyst cost.
Amide Coupling Strategies
The final step involves coupling 2-(5-phenyl-1,2-oxazol-3-yl)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-amine. Three methods are prevalent:
Carbodiimide-Mediated Coupling
Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Conditions :
Acid Chloride Route
Optimization and Challenges
Solvent and Temperature Effects
Q & A
Q. Q1: What synthetic strategies are recommended for optimizing the yield of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide?
Methodological Answer: The synthesis of benzodioxin-acetamide derivatives typically involves coupling reactions between substituted benzodioxin amines and activated acetamide intermediates. For example, analogous compounds (e.g., N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-bromoacetamide) are synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with bromoacetyl chloride under alkaline conditions (pH 8–10) to stabilize the amine group and minimize side reactions . To optimize yield:
- Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, molar ratios). For instance, triethylamine as a base and reflux conditions (4–6 hours) are critical for achieving >75% yield in similar oxadiazole-acetamide syntheses .
- Monitor reaction progress via TLC or HPLC to identify intermediate byproducts and adjust stoichiometry.
Q. Q2: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization requires a multi-technique approach:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the benzodioxin ring (e.g., δ 4.2–4.4 ppm for –O–CH–O– protons) and the oxazole-phenyl moiety (δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 380.1295 for CHNO).
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) to detect trace impurities from unreacted intermediates .
Q. Q3: What solvent systems are optimal for solubility studies of this compound?
Methodological Answer: Benzodioxin-acetamide derivatives exhibit limited aqueous solubility due to hydrophobic moieties (e.g., phenyl-oxazole). Use Hansen Solubility Parameters (HSP) to identify compatible solvents:
- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).
- Binary mixtures : Ethanol/water (70:30 v/v) for in vitro assays, validated by dynamic light scattering (DLS) to confirm colloidal stability .
Advanced Research Questions
Q. Q4: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s electron-deficient nature may favor nucleophilic attack at the 3-position .
- Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes) using force fields like CHARMM or AMBER. Validate with experimental IC values from enzyme inhibition assays .
Q. Q5: What experimental designs resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?
Methodological Answer:
- Orthogonal Assays : Compare results from DPPH (antioxidant) and MTT (cytotoxicity) assays under standardized conditions (e.g., 24-hour exposure, 10–100 µM concentration range). For example, sulfhydryl-containing derivatives may exhibit pro-oxidant behavior at higher concentrations .
- Mechanistic Studies : Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cell lines. Pair with metabolomics to identify off-target effects (e.g., mitochondrial dysfunction) .
Q. Q6: How can reaction engineering improve scalability for gram-scale synthesis?
Methodological Answer:
Q. Q7: What strategies mitigate instability of the oxazole moiety under acidic/basic conditions?
Methodological Answer:
- Protective Group Chemistry : Temporarily protect the oxazole nitrogen with tert-butoxycarbonyl (Boc) during synthesis steps requiring acidic conditions (e.g., ester hydrolysis) .
- pH-Controlled Workup : Maintain neutral pH (6.5–7.5) during aqueous extractions to prevent ring-opening degradation. Confirm stability via accelerated stability studies (40°C/75% RH for 14 days) .
Data Contradiction Analysis
Q. Q8: How to address discrepancies in reported IC50_{50}50 values across different enzyme inhibition studies?
Methodological Answer:
- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability.
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms, which may explain potency differences .
- Interlaboratory Validation : Share samples with collaborating labs to benchmark results against published data .
Q. Q9: Why do solubility predictions (e.g., LogP) conflict with experimental observations?
Methodological Answer:
- Polymorph Screening : Use X-ray crystallography or DSC to identify crystalline forms with altered solubility profiles.
- Ionization Constants (pKa) : Measure via potentiometric titration, as protonation of the acetamide group (predicted pKa ~8.5) can significantly impact solubility in physiological buffers .
Q. Q10: How to reconcile conflicting SAR data for benzodioxin-acetamide derivatives?
Methodological Answer:
- 3D-QSAR Models : Build comparative molecular field analysis (CoMFA) models to map steric/electronic requirements for activity. For example, bulky substituents on the phenyl ring may enhance binding to hydrophobic enzyme pockets .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., pyrazolo-benzothiazinones) to identify conserved pharmacophoric features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
